2-(adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core structure. Key structural features include:
- Adamantane-1-carbonyl group: A rigid, lipophilic substituent that may enhance metabolic stability and receptor binding.
- 3,5-Dimethylphenoxymethyl moiety: Aromatic substitution with steric and electronic modulation via methyl groups.
Properties
IUPAC Name |
1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO4/c1-19-7-20(2)9-25(8-19)36-18-27-26-14-29(35-4)28(34-3)13-24(26)5-6-32(27)30(33)31-15-21-10-22(16-31)12-23(11-21)17-31/h7-9,13-14,21-23,27H,5-6,10-12,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDVBEQRLAAESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Adamantane-1-carbonyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of adamantane derivatives with various phenolic compounds. The general synthetic route involves:
- Formation of the Adamantane Core : Utilizing adamantane derivatives as starting materials.
- Substitution Reactions : Employing electrophilic aromatic substitution to introduce the 3,5-dimethylphenoxy group.
- Cyclization : Facilitating the formation of the tetrahydroisoquinoline structure through cyclization reactions.
Antiproliferative Effects
Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (cervical cancer) | <10 | Potent |
| MCF-7 (breast cancer) | <10 | Potent |
| HCT-116 (colorectal) | 10-20 | Moderate |
| HepG-2 (liver cancer) | 10-20 | Moderate |
| PC-3 (prostate cancer) | >20 | Weak |
These results indicate that the compound has a strong inhibitory effect on the proliferation of HeLa and MCF-7 cells while showing moderate effects on HCT-116 and HepG-2 cells. The weak activity against PC-3 cells suggests a selective action mechanism that may be exploited for targeted therapies .
The biological activity of this compound appears to be linked to its ability to disrupt cellular processes involved in cancer cell proliferation. Possible mechanisms include:
- Inhibition of Tyrosyl-DNA Phosphodiesterase (TDP1) : Compounds with similar structures have shown potential in inhibiting TDP1, which is involved in repairing DNA damage caused by anticancer drugs. This inhibition can enhance the efficacy of existing chemotherapy agents .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study evaluated the antiproliferative effects of several adamantane derivatives against human tumor cell lines using the MTT assay. The results indicated that derivatives closely related to our compound exhibited IC50 values below 10 µM against HeLa and MCF-7 cell lines. This suggests a promising therapeutic potential for treating cervical and breast cancers through further development and optimization .
Comparison with Similar Compounds
Key Comparative Insights
Adamantane Substitution vs. N-Methylation
- The target compound’s adamantane-1-carbonyl group replaces the N-methylation seen in neurotoxic THIQ derivatives (e.g., N-methyl-THIQ). This substitution likely reduces susceptibility to MAO-B-mediated oxidation, a pathway implicated in dopaminergic neuron toxicity .
- Adamantane’s hydrophobicity may enhance blood-brain barrier penetration compared to polar N-methylated ions .
6,7-Dimethoxy vs. 6,7-Dihydroxy Substituents
- 6,7-Dimethoxy groups in the target compound and V015-0850 confer greater metabolic stability than 6,7-dihydroxy analogs (salsolinols), which are prone to oxidation and mitochondrial accumulation .
- Salsolinols exhibit higher cytotoxicity (EC50 <100 μM) due to redox cycling and interference with tyrosine hydroxylase .
Aromatic Substitutents
- The 3,5-dimethylphenoxymethyl group in the target compound introduces steric hindrance absent in V015-0850’s 4-methoxyphenyl. This may alter receptor selectivity or pharmacokinetics .
Mechanistic Implications
- N-Methyl-THIQ Derivatives: Neurotoxicity arises from MAO-B-mediated conversion to isoquinolinium ions, which inhibit mitochondrial complex I and deplete ATP .
- Its dimethoxy groups could further stabilize the molecule against oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
